"2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide" basic properties
"2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide" basic properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide is a fluorinated aromatic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] It is primarily recognized as a key synthetic intermediate in the manufacturing of the immunomodulatory drugs Leflunomide and its active metabolite, Teriflunomide, which are used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[3][4] This technical guide provides a comprehensive overview of the basic properties, synthesis, and available data on this compound.
Core Properties
This section details the fundamental chemical and physical characteristics of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
Chemical and Physical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇F₃N₂O | [5] |
| Molecular Weight | 228.17 g/mol | [5] |
| CAS Number | 24522-30-3 | [5] |
| Appearance | White to light yellow powder or crystalline solid | [6] |
| Melting Point | 145-147 °C or 194-198 °C | [7], |
| Boiling Point (Predicted) | 386.3 ± 42.0 °C | [7] |
| Density (Predicted) | 1.375 ± 0.06 g/cm³ | [7] |
| Solubility | Slightly soluble in DMSO and Methanol. Low solubility in water, but soluble in other organic solvents. | [7],[6] |
| IUPAC Name | 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide | [5] |
| Synonyms | Leflunomide Impurity H, Teriflunomide Related Compound B, p-Acetotoluidide, 2-cyano-α,α,α-trifluoro- | [5],[1] |
Synthesis
2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide is synthesized through several reported methods, primarily involving the acylation of 4-(trifluoromethyl)aniline.
Experimental Protocols
Two common synthetic routes are detailed below:
Method 1: From Cyanoacetic Acid
This method involves the direct condensation of 4-(trifluoromethyl)aniline with cyanoacetic acid.
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Materials: 4-(trifluoromethyl)aniline, cyanoacetic acid, dicyclohexylcarbodiimide (DCC), ethyl acetate.
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Procedure:
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Dissolve 4-(trifluoromethyl)aniline and cyanoacetic acid in ethyl acetate.
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Add dicyclohexylcarbodiimide (DCC) to the solution.
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Stir the reaction mixture at room temperature for approximately 2 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the dicyclohexylurea byproduct is removed by filtration.
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The filtrate is concentrated under reduced pressure to yield 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
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Method 2: From Cyanoacetyl Chloride
This route utilizes the more reactive cyanoacetyl chloride for the acylation of 4-(trifluoromethyl)aniline.
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Materials: 4-(trifluoromethyl)aniline, cyanoacetyl chloride, pyridine (or another suitable base), anhydrous tetrahydrofuran (THF).
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Procedure:
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Dissolve 4-(trifluoromethyl)aniline and pyridine in anhydrous THF in a reaction flask.
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Cool the mixture in an ice bath.
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Add cyanoacetyl chloride dropwise to the cooled solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for about 2 hours.
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Monitor the reaction by TLC.
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Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.
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The organic layer is washed, dried, and concentrated to afford the product.
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Synthesis Workflow
Biological Activity and Mechanism of Action
Despite its crucial role as a precursor to active pharmaceutical ingredients, there is a notable lack of publicly available data on the intrinsic biological activity of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide itself. Searches of scientific literature and databases did not yield specific studies detailing its pharmacological profile, mechanism of action, or quantitative biological data such as IC50 values or receptor binding affinities.
Its primary significance lies in its chemical structure, which is readily converted to the active drugs Leflunomide and Teriflunomide. The biological effects of these downstream compounds are well-documented and involve the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to the antiproliferative and immunomodulatory effects observed with Leflunomide and Teriflunomide.
Applications in Drug Development and Research
The principal application of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide is in the pharmaceutical industry for the synthesis of Leflunomide and Teriflunomide.[3] It also serves as a reference standard for impurity profiling in the quality control of these drug substances.[4] Beyond its role as a synthetic intermediate, its potential for other applications in medicinal chemistry remains largely unexplored.
Safety Information
2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It may also cause skin and eye irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound.
Conclusion
2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide is a well-characterized compound in terms of its chemical and physical properties, as well as its synthesis. It holds a critical position in the production of important immunomodulatory drugs. However, a significant gap exists in the scientific literature regarding its own biological activity and pharmacological effects. Future research could explore the intrinsic bioactivity of this molecule to determine if it possesses any therapeutic potential beyond its current role as a synthetic intermediate.
References
- 1. CAS 24522-30-3: 2-Cyano-N-[4-(trifluoromethyl)phenyl]aceta… [cymitquimica.com]
- 2. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. store.usp.org [store.usp.org]
- 5. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | C10H7F3N2O | CID 3823803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | 24522-30-3 | TCI AMERICA [tcichemicals.com]
